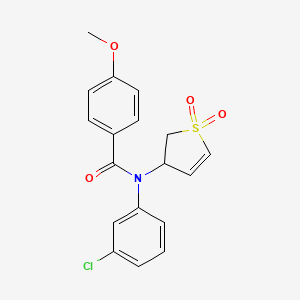

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-24-17-7-5-13(6-8-17)18(21)20(15-4-2-3-14(19)11-15)16-9-10-25(22,23)12-16/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWILTUBQAJEXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide typically involves the following steps:

Formation of the 1,1-dioxido-2,3-dihydrothiophen-3-yl intermediate: This can be achieved through the oxidation of a thiophene derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Coupling with 3-chloroaniline: The intermediate is then reacted with 3-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Introduction of the 4-methoxybenzoyl group: Finally, the compound is acylated with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Pd/C, hydrogen gas.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

Oxidation: Further oxidized thiophene derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)-4-methoxybenzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its properties.

Uniqueness

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is unique due to the presence of both the dioxido-2,3-dihydrothiophen-3-yl group and the 4-methoxybenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is a complex organic compound with potential biological activities. Its unique structural features, including a chlorophenyl group and a dioxido-dihydrothiophene moiety, suggest diverse applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 394.86 g/mol. The structure includes:

- Chlorophenyl Group : Imparts lipophilicity and potential interactions with biological targets.

- Dioxido-Dihydrothiophene Moiety : May contribute to the compound's reactivity and biological properties.

- Methoxybenzamide Group : Enhances solubility and may influence receptor binding.

The biological activity of this compound may be mediated through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound could interact with specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The presence of the dioxido group may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Data

Research indicates that this compound exhibits several pharmacological activities:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Studies :

- A study conducted on breast cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways .

-

Antimicrobial Activity :

- In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Effects :

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Glide predicts binding modes against targets like kinases or GPCRs.

- Molecular dynamics (MD) : AMBER or GROMACS simulates ligand-receptor stability.

- Pharmacophore modeling : Schrödinger Suite identifies critical interaction sites.

- ADMET prediction : SwissADME evaluates drug-likeness, leveraging data from trifluoromethylbenzamide agrochemical studies .

What are the critical considerations for selecting solvents in the recrystallization of this compound?

Basic

Prioritize solvents with graded solubility (e.g., ethyl acetate/hexane mixtures) to enable slow crystallization. Polar aprotic solvents (DMSO, DMF) dissolve benzamides at elevated temperatures but may retain impurities. Mixed-solvent systems were successfully used to isolate high-purity single crystals of 4-methoxybenzamide cyclohexane hemisolvates .

How does the sulfone group (1,1-dioxido-thiophene) influence the compound’s electronic properties and reactivity?

Advanced

The sulfone group acts as a strong electron-withdrawing moiety, lowering the HOMO energy of the thiophene ring. This enhances resistance to electrophilic substitution while increasing hydrogen-bonding capacity, as observed in dihydrothiophene sulfones. The sulfone group also improves metabolic stability in biological assays and influences crystallization via S=O···H interactions .

What safety protocols are essential when handling intermediates in this compound’s synthesis?

Q. Basic

- Conduct hazard analyses for exothermic amidation reactions.

- Use inert atmospheres (N2/Ar) for moisture-sensitive steps.

- Employ PPE (nitrile gloves, face shields) when handling chlorinated aryl amines.

- Neutralize acidic waste streams, as outlined in protocols for pivaloyloxy benzamide synthesis .

What analytical techniques differentiate polymorphic forms of this benzamide derivative?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.